molecular formula C48H53N6O7P B15090874 N6-Benzoyl-3-deaza-2'-deoxy-5'-O-DMT-3-methyladenosine 3'-CE phosphoramidite

N6-Benzoyl-3-deaza-2'-deoxy-5'-O-DMT-3-methyladenosine 3'-CE phosphoramidite

Cat. No.: B15090874
M. Wt: 856.9 g/mol
InChI Key: KANZRWOEDDAVIO-UHFFFAOYSA-N
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Description

3-DEAZA-DA CEP, also known as 3-deaza-2’-deoxyadenosine, is a nucleoside analog that has garnered significant attention in the fields of chemistry, biology, and medicine. This compound is structurally similar to adenosine but lacks a nitrogen atom at the 3-position of the purine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-DEAZA-DA CEP typically involves the modification of adenosine or its derivatives. One common method includes the deamination of adenosine followed by a series of chemical reactions to introduce the deaza modification. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of 3-DEAZA-DA CEP may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes multiple purification steps such as crystallization, chromatography, and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-DEAZA-DA CEP undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deaza-adenine derivatives, while reduction can produce deaza-adenosine analogs with modified functional groups.

Scientific Research Applications

3-DEAZA-DA CEP has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of modified nucleic acids and nucleotides.

    Biology: Employed in studies of RNA and DNA structure and function, particularly in the context of mutagenesis and enzymatic activity.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of diagnostic tools and biotechnological applications.

Mechanism of Action

The mechanism of action of 3-DEAZA-DA CEP involves its incorporation into nucleic acids, where it can interfere with normal base pairing and enzymatic processes. This compound targets specific enzymes such as adenosine deaminase, inhibiting their activity and leading to altered cellular functions. The pathways involved include the disruption of RNA and DNA synthesis, which can result in the inhibition of cell proliferation and viral replication.

Comparison with Similar Compounds

Similar Compounds

    3-Deazaadenosine: Another nucleoside analog with similar structural modifications.

    7-Deazaadenosine: Lacks a nitrogen atom at the 7-position of the purine ring.

    2’-Deoxyadenosine: A naturally occurring nucleoside with a similar structure but without the deaza modification.

Uniqueness

3-DEAZA-DA CEP is unique due to its specific structural modification, which imparts distinct chemical and biological properties. Unlike other similar compounds, it has been shown to have enhanced stability and efficacy in certain applications, making it a valuable tool in scientific research and potential therapeutic interventions.

Properties

IUPAC Name

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]imidazo[4,5-c]pyridin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H53N6O7P/c1-33(2)54(34(3)4)62(59-29-13-27-49)61-42-30-44(53-32-51-45-41(53)26-28-50-46(45)52-47(55)35-14-9-7-10-15-35)60-43(42)31-58-48(36-16-11-8-12-17-36,37-18-22-39(56-5)23-19-37)38-20-24-40(57-6)25-21-38/h7-12,14-26,28,32-34,42-44H,13,29-31H2,1-6H3,(H,50,52,55)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANZRWOEDDAVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5C=CN=C6NC(=O)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H53N6O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

856.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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